
tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting because it combines the indole moiety with a piperazine ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring. The reaction conditions often include the use of strong bases and protecting groups to ensure selectivity and yield.
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the formylated indole derivative.
Reduction and Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.
Introduction of Piperazine: The protected alcohol is then reacted with piperazine under basic conditions to introduce the piperazine ring.
Final Steps: The protecting groups are removed, and the final product is purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to comply with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, while the piperazine ring can enhance its binding affinity and selectivity. This dual interaction can modulate different biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate is unique due to its combination of the indole and piperazine moieties. This combination can enhance its pharmacological properties, making it a valuable compound for scientific research and drug development.
Biological Activity
Tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H23N3O2
- Molecular Weight : 299.39 g/mol
The structure includes a piperazine ring, an indole moiety, and a tert-butyl ester group, which contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with piperazine-based carboxylic acids under controlled conditions. A common method includes:
- Formation of the Indole Derivative : Indole is reacted with an acetic anhydride to form the indole acetyl derivative.
- Piperazine Reaction : The indole derivative is then coupled with tert-butyl 4-piperazinecarboxylic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
- Purification : The final product is purified using chromatography techniques.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, likely through modulation of signaling pathways related to cell survival and death.
- Neuropharmacological Effects : The compound has been explored for its potential neuroprotective effects. It may act as a modulator of neurotransmitter systems, particularly serotonin receptors, which are implicated in mood disorders.
- Anti-inflammatory Properties : Some studies suggest that it exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The biological activity is believed to stem from its ability to interact with various biological targets:
- Serotonin Receptors : The indole structure may facilitate binding to serotonin receptors, influencing mood and anxiety pathways.
- Kinase Inhibition : There is evidence suggesting that this compound may inhibit specific kinases involved in cancer progression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl 4-(1H-indol-3-ylacetyl)piperazine-1-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling indole-3-acetic acid derivatives with tert-butyl piperazine-1-carboxylate using coupling agents like HOAt/EDCI under anhydrous conditions (e.g., DMF, 0–5°C) . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. of indole derivative), temperature control, and purification via flash chromatography (e.g., 5–15% EtOAc/CH₂Cl₂) .
- Key Data : Yields range from 43–91% depending on reaction scale and purification methods .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm piperazine ring protons (δ 3.2–3.6 ppm) and indole NH (δ ~10 ppm) .
- LCMS (ES+) : Verify molecular ion peaks (e.g., m/z 368.5 for C₂₀H₂₅N₃O₃) .
- FT-IR : Identify carbonyl stretches (~1680–1720 cm⁻¹) for the carboxylate and acetyl groups .
Q. What are the common chemical reactions and derivative synthesis pathways for this compound?
- Methodology :
- Deprotection : Remove the tert-butyl group using TFA/DCM to expose the piperazine for further functionalization .
- Nucleophilic Substitution : React with alkyl halides (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane/K₂CO₃ at 110°C .
- Reduction/Acylation : Convert acetyl groups to alcohols (LiAlH₄) or amides (EDCI/HOAt) .
Advanced Research Questions
Q. How is this compound utilized in targeted drug design, particularly for enzyme inhibition?
- Methodology : The indole-piperazine scaffold is explored as a kinase inhibitor precursor. For example, sulfonamide derivatives (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) are synthesized and tested against Bruton’s tyrosine kinase via molecular docking and dynamics simulations .
- Data : IC₅₀ values for analogs range from 0.1–10 µM in enzymatic assays .
Q. What crystallographic strategies validate the 3D structure of derivatives, and how do intermolecular interactions influence stability?
- Methodology : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) confirms bond lengths/angles. Hirshfeld surface analysis reveals dominant C–H⋯O/N interactions (40–50% contribution) stabilizing crystal lattices .
- Key Metrics :
- Torsion angles : Piperazine ring puckering (e.g., chair conformation) .
- Hydrogen bonds : N–H⋯O (2.8–3.2 Å) critical for packing .
Q. How can researchers resolve contradictions in synthetic or biological data across studies?
- Methodology :
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Analytical Cross-Validation : Use orthogonal techniques (e.g., HRMS vs. NMR) to confirm purity .
- SAR Studies : Systematically vary substituents (e.g., indole vs. pyridyl groups) to isolate structure-activity relationships .
Q. What strategies enhance the compound’s pharmacological profile in lead optimization?
- Methodology :
- Bioisosteric Replacement : Substitute the indole with quinoline (e.g., tert-butyl 4-(3-chloro-6-iodo-2-quinolyl)piperazine-1-carboxylate) to improve solubility .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ethyl esters) for controlled release .
- ADME Screening : Assess metabolic stability in microsomal assays and plasma protein binding .
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1H-indol-3-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-10-8-21(9-11-22)17(23)12-14-13-20-16-7-5-4-6-15(14)16/h4-7,13,20H,8-12H2,1-3H3 |
InChI Key |
VHRBACPBLZIKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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